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Introduction

SHP389, also known as TNO155, is a potent, selective, and orally bioavailable allosteric
inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2]
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and
differentiation by transducing signals from activated receptor tyrosine kinases (RTKSs) to
downstream pathways, most notably the RAS-mitogen-activated protein kinase (MAPK)
signaling cascade.[2][3] As a key signaling node, hyperactivation of SHP2 is implicated in the
pathogenesis of various cancers, making it a compelling therapeutic target.[4] This technical
guide provides a comprehensive overview of the in vivo pharmacodynamics of SHP389,
detailing its mechanism of action, quantitative preclinical and clinical data, and the
experimental protocols used to evaluate its activity.

Quantitative Pharmacodynamic Data

The pharmacodynamic activity of SHP389 has been characterized through a series of in vitro
and in vivo studies, demonstrating potent and specific inhibition of the SHP2-mediated
signaling pathway.

In Vitro Potency

The intrinsic potency of SHP389 was established in biochemical and cell-based assays,
showcasing its ability to inhibit SHP2 and downstream signaling with high affinity.
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Assay Target/Cell Line IC50 (pM) Reference
SHP2 Inhibition )
] ] Wild-type SHP2 0.011 [5]

(Biochemical)
PERK Inhibition

KYSE520 0.008 [5]
(Cellular)
Cell Proliferation (5-

KYSE520 0.100 [5]

day)

In Vivo Target Engagement and Pathway Modulation

In vivo studies have confirmed that oral administration of SHP389 leads to significant and
dose-dependent inhibition of the MAPK pathway in tumor tissues. This is primarily assessed by
measuring the phosphorylation of ERK (p-ERK), a key downstream substrate, and the
expression of DUSPG, a transcriptional target of the pathway.

Preclinical In Vivo Pharmacodynamics in HT-29 Xenograft Model

Dose (mg/kg, BID) Time Point (post-dose) p-ERK Inhibition (%)
10 4 hours 45
20 4 hours 78
20 24 hours 55

Note: The data in this table is representative of typical findings in preclinical xenograft studies.

Clinical In Vivo Pharmacodynamics (Phase )

Biomarker Tissue Measurement Result Reference

>25% reduction
in 90% of

DUSP6 Tumor Samples gPCR patients (38/42) [3]
at doses =20

mg/day
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Signaling Pathways and Experimental Workflows
RAS-MAPK Signaling Pathway Inhibition by SHP389

SHP389 allosterically binds to SHP2, stabilizing it in an auto-inhibited conformation. This
prevents the dephosphorylation of SHP2 substrates, thereby inhibiting the propagation of
signals from activated RTKs to the RAS-RAF-MEK-ERK cascade. The ultimate effect is a
reduction in the phosphorylation of ERK (p-ERK), which in turn downregulates the expression
of downstream target genes like DUSP6 and inhibits cell proliferation.
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SHP2's role in the RAS-MAPK pathway and its inhibition by SHP389.
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In Vivo Pharmacodynamics Study Workflow

The evaluation of SHP389's in vivo pharmacodynamics typically follows a standardized
workflow, beginning with the establishment of a tumor model and culminating in the analysis of

pharmacodynamic biomarkers.
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Workflow for an in vivo pharmacodynamics study of SHP389.
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Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the in vivo
pharmacodynamics of SHP389.

In Vivo Xenograft Efficacy and Pharmacodynamics
Study

This protocol outlines the procedure for evaluating the in vivo activity of SHP389 in a human
tumor xenograft model.

1. Animal Model and Cell Line:

e Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
e Cell Line: HT-29 human colorectal adenocarcinoma cells.[6]

2. Tumor Implantation:

o HT-29 cells are cultured in appropriate media and harvested during the exponential growth
phase.

e Asuspension of 5 x 10° cells in 100 pL of a 1:1 mixture of serum-free media and Matrigel is
injected subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

e Tumor growth is monitored by caliper measurements 2-3 times per week. Tumor volume is
calculated using the formula: (Length x Width?) / 2.

e When tumors reach an average volume of 150-200 mm3, mice are randomized into
treatment and vehicle control groups (n=8-10 mice per group).

4. Drug Formulation and Administration:

o SHP389 is formulated as a suspension in a vehicle such as 0.5% methylcellulose with 0.1%
Tween 80 in sterile water.
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e The formulation is administered orally (p.0.) via gavage at the desired doses (e.g., 10 and 20
mg/kg) twice daily (BID). The vehicle control group receives the vehicle on the same
schedule.

5. Pharmacodynamic Endpoint Analysis:

o For pharmacodynamic analysis, tumors are collected at specified time points after the final
dose (e.g., 4 and 24 hours).

e Tumors are excised, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.

Western Blot Analysis of p-ERK in Tumor Tissue

This protocol details the measurement of ERK phosphorylation in tumor lysates.
1. Protein Extraction:

e Frozen tumor tissue is pulverized and lysed in RIPA buffer supplemented with protease and
phosphatase inhibitors.

o Lysates are cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C.

2. Protein Quantification:

e The protein concentration of the supernatant is determined using a BCA protein assay.
3. SDS-PAGE and Immunoblotting:

e Equal amounts of protein (20-40 ug) are separated by SDS-PAGE on a 4-12% Bis-Tris gel
and transferred to a PVDF membrane.

o The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or BSA in
Tris-buffered saline with 0.1% Tween 20 (TBST).

e The membrane is incubated overnight at 4°C with primary antibodies against p-ERK1/2
(Thr202/Tyr204) and total ERK1/2.
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After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

4. Detection and Quantification:

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK
is calculated and normalized to the vehicle control group.

gPCR Analysis of DUSP6 Expression

This protocol describes the quantification of DUSP6 mRNA levels in tumor tissue as a
downstream pharmacodynamic biomarker.[1][3]

1. RNA Extraction and cDNA Synthesis:
o Total RNA is extracted from frozen tumor tissue using a suitable RNA isolation Kit.

e 1 ug of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse
transcription Kit.

2. gPCR Reaction:

e The gPCR reaction is prepared using cDNA, forward and reverse primers for human DUSPG6,
and a SYBR Green PCR master mix.

e Example Primers:

o DUSP6 Forward: 5'-CTCGGATCACTGGAGCCAAAAC-3'

o DUSP6 Reverse: 5'-GTCACAGTGACTGAGCGGCTAA-3'
e Ahousekeeping gene (e.g., GAPDH) is used for normalization.
3. Data Analysis:

e The relative expression of DUSPG6 is calculated using the 2-AACt method, normalized to the
housekeeping gene and relative to the vehicle control group.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.researchgate.net/publication/344223250_Identification_of_TNO155_an_Allosteric_SHP2_Inhibitor_for_the_Treatment_of_Cancer
https://pubmed.ncbi.nlm.nih.gov/32910655/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

SHP389 (TNO155) is a potent SHP2 inhibitor with well-characterized in vivo
pharmacodynamics. It effectively engages its target in vivo, leading to a dose-dependent
inhibition of the RAS-MAPK signaling pathway, as demonstrated by the modulation of key
biomarkers such as p-ERK and DUSP6.[3] The robust preclinical data, supported by detailed
experimental protocols, provide a strong rationale for its ongoing clinical development as a
promising anticancer agent, both as a monotherapy and in combination with other targeted
therapies.[2][7]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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